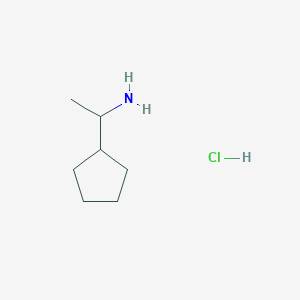

1-Cyclopentylethan-1-amine hydrochloride

Descripción general

Descripción

1-Cyclopentylethan-1-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Cyclopentylethan-1-amine hydrochloride is a chiral amine compound characterized by a cyclopentyl group attached to an ethylamine backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in treating various conditions.

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : Approximately 145.67 g/mol

- Structure : The cyclopentyl group contributes unique steric and electronic properties, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The amine group can form hydrogen bonds and ionic interactions with active sites on receptors, potentially modulating their activity.

Key Mechanisms Include :

- Neurotransmitter Modulation : It may act as a modulator of neurotransmitter release, impacting conditions such as anxiety and depression.

- Receptor Interaction : The compound's structure allows it to bind selectively to certain receptors, influencing pathways associated with mood regulation and cognitive function.

Biological Activity Data

Case Studies and Research Findings

- Anxiolytic Activity : A study demonstrated that this compound exhibited significant anxiolytic effects in rodent models. The compound's ability to enhance GABAergic transmission was noted, suggesting a mechanism similar to benzodiazepines but with potentially fewer side effects due to its selective action on specific receptor subtypes .

- Antiviral Research : In a series of experiments aimed at identifying new antiviral agents, this compound was found to inhibit the replication of several RNA viruses. The compound showed promise in preclinical trials for treating infections caused by Chikungunya and Dengue viruses, highlighting its potential as a therapeutic agent in viral diseases .

- Neurotransmitter Modulation Studies : Research indicated that this compound could significantly alter the release of neurotransmitters such as serotonin and dopamine in vitro. These findings suggest that it may have applications in treating mood disorders by enhancing serotonergic and dopaminergic signaling pathways .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Development

1-Cyclopentylethan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives with enhanced biological activity. For example, it has been used in the synthesis of novel compounds aimed at inhibiting specific biological targets, such as VAP-1, which is implicated in inflammatory processes .

Biological Research Applications

Neuroprotective Agents : Research indicates that derivatives of cyclopentylamines, including this compound, exhibit neuroprotective properties. These compounds are being explored for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Antibacterial Activity : The compound has been studied for its potential as a precursor in the synthesis of antibacterial agents, particularly quinolone derivatives. These derivatives have shown promise against various bacterial strains, making them valuable in the development of new antibiotics .

Case Study 1: Synthesis of VAP-1 Inhibitors

In a study focusing on the development of VAP-1 inhibitors, researchers synthesized several derivatives based on this compound. The synthesized compounds demonstrated significant inhibition of VAP-1 activity in vitro, suggesting their potential use in treating conditions like uveitis .

Case Study 2: Neuroprotective Compounds

Another investigation highlighted the neuroprotective effects of cyclopentylamine derivatives. In cellular models, these compounds were shown to mitigate neuronal cell death induced by oxidative stress, providing a foundation for further development as therapeutic agents for neurodegenerative disorders .

Data Table: Summary of Research Findings

Propiedades

IUPAC Name |

1-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.